molecular formula C13H18N2O3 B13039960 Benzyl ((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate

Benzyl ((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate

Cat. No.: B13039960
M. Wt: 250.29 g/mol
InChI Key: MZVNMVNTNFIYFK-NWDGAFQWSA-N
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Description

Benzyl ((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate is a chemical compound with a unique structure that includes a benzyl group, an aminotetrahydropyran ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate typically involves the reaction of benzyl chloroformate with (3R,4R)-3-aminotetrahydro-2H-pyran-4-ol under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzyl ((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted carbamates or benzyl derivatives .

Scientific Research Applications

Benzyl ((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl ((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl ((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate is unique due to its specific stereochemistry and the presence of both an aminotetrahydropyran ring and a carbamate group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

benzyl N-[(3R,4R)-3-aminooxan-4-yl]carbamate

InChI

InChI=1S/C13H18N2O3/c14-11-9-17-7-6-12(11)15-13(16)18-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,14H2,(H,15,16)/t11-,12+/m0/s1

InChI Key

MZVNMVNTNFIYFK-NWDGAFQWSA-N

Isomeric SMILES

C1COC[C@@H]([C@@H]1NC(=O)OCC2=CC=CC=C2)N

Canonical SMILES

C1COCC(C1NC(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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